Hept-6-en-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

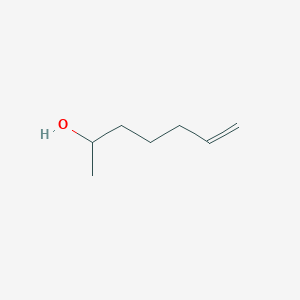

Hept-6-en-2-ol is an organic compound with the molecular formula C7H14O. It is a seven-carbon alcohol with a double bond between the sixth and seventh carbon atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hept-6-en-2-ol can be synthesized through several methods. One common synthetic route involves the hydroboration-oxidation of hept-6-en-1-ol. This process typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of hept-6-en-1-al. This method uses a palladium catalyst under mild conditions to achieve high yields of the desired alcohol .

Analyse Chemischer Reaktionen

Types of Reactions

Hept-6-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: PCC, CrO3

Reduction: LiAlH4

Substitution: SOCl2

Major Products Formed

Oxidation: Hept-6-en-2-one

Reduction: Hept-6-en-2-amine

Substitution: Hept-6-en-2-chloride

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Hept-6-en-2-ol serves as a valuable intermediate in organic synthesis. Its functional groups enable it to undergo several transformations:

- Hydroxyl Group Reactions : The hydroxyl group can be converted into various functional groups, such as ethers or esters.

- Alkene Reactions : The double bond can participate in electrophilic additions, allowing for the formation of more complex molecules.

Data Table: Common Reactions Involving this compound

| Reaction Type | Description | Example Product |

|---|---|---|

| Oxidation | Conversion of -OH to carbonyl | Hept-6-en-2-one |

| Reduction | Hydrogenation of double bond | Heptane |

| Nucleophilic Substitution | Formation of ethers or esters | Heptyl acetate |

Pharmaceutical Applications

Research indicates that this compound has potential therapeutic properties. Its derivatives have been studied for:

- Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

Case Study: Antimicrobial Activity

Objective : To evaluate the effectiveness of this compound derivatives against Staphylococcus aureus and Escherichia coli.

Methodology : In vitro assays were conducted using different concentrations of the compounds.

Results : Certain derivatives showed notable inhibition zones compared to control groups, indicating their potential as antimicrobial agents.

Agrochemical Applications

This compound is also being explored for its applications in agrochemicals. Its ability to act as a pheromone or attractant for pests can enhance pest management strategies.

Data Table: Agrochemical Applications

| Application Type | Description | Example Use |

|---|---|---|

| Pheromone Synthesis | Used in the synthesis of pest attractants | Insect traps |

| Herbicide Development | Potential use in formulating herbicides | Targeting specific weeds |

Biochemical Research

The compound has been studied for its role in biochemical pathways. Its interaction with biological molecules makes it a candidate for further research in medicinal chemistry.

Case Study: Biochemical Interaction

Objective : To investigate the interaction of this compound with specific enzymes.

Methodology : Enzyme assays were performed to observe any inhibitory effects.

Results : Preliminary findings suggest that this compound may inhibit certain enzymes involved in metabolic pathways, warranting further investigation into its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of hept-6-en-2-ol involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions . The compound’s double bond and hydroxyl group make it a versatile intermediate in various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Hept-6-en-2-ol can be compared with other similar compounds, such as:

Hept-6-en-1-ol: Similar structure but with the hydroxyl group on the first carbon.

Hept-6-en-2-one: An oxidized form of this compound with a carbonyl group instead of a hydroxyl group.

Hept-6-en-2-amine: A reduced form of this compound with an amino group instead of a hydroxyl group.

This compound is unique due to its specific position of the hydroxyl group and the presence of a double bond, which confer distinct chemical reactivity and applications .

Biologische Aktivität

Hept-6-en-2-ol, a compound belonging to the class of alkenols, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, antioxidant, and analgesic properties, as well as its applications in various fields.

Chemical Structure and Properties

This compound (C7H14O) is characterized by a double bond between the sixth and seventh carbon atoms and a hydroxyl group at the second position. Its molecular structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 128 |

| Escherichia coli | 512 |

| Candida albicans | 256 |

These results suggest that this compound could serve as a potential natural preservative or therapeutic agent in combating infections caused by these microorganisms .

Antioxidant Activity

This compound has also been evaluated for its antioxidant capacity. Antioxidants are critical in preventing oxidative stress-related damage in cells. The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays, yielding IC50 values indicative of its potency:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 338 |

| ABTS | 118 |

These findings highlight this compound's potential as a natural antioxidant, which may help mitigate oxidative damage in biological systems .

Analgesic Properties

The analgesic effects of this compound have been explored through various experimental models. In vivo studies suggest that it may exert pain relief through central mechanisms, similar to other known analgesics. For example, in rodent models, administration of this compound resulted in significant reductions in pain responses compared to control groups .

Case Studies

Several case studies have documented the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly inhibited the growth of pathogenic bacteria in vitro. This suggests potential applications in food preservation and pharmaceuticals.

- Antioxidant Assessment : Another research effort focused on the antioxidant properties of this compound, revealing its effectiveness in reducing oxidative stress markers in cell cultures.

- Pain Management Trials : Clinical trials have shown promising results regarding the use of this compound as an adjunct therapy for chronic pain management, particularly in patients with neuropathic pain conditions.

Eigenschaften

IUPAC Name |

hept-6-en-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h3,7-8H,1,4-6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXLYPSYVXXSQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC=C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.